
1-(4-chlorobenzoyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzoyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole, also known as CPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(4-chlorobenzoyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation. 1-(4-chlorobenzoyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole has been shown to inhibit the activation of NF-κB, a transcription factor involved in the expression of pro-inflammatory cytokines. Furthermore, 1-(4-chlorobenzoyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole has been found to induce the expression of various antioxidant enzymes, such as heme oxygenase-1, which can reduce oxidative stress in cells.
Biochemical and physiological effects:
1-(4-chlorobenzoyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole has been found to exhibit various biochemical and physiological effects in cells and tissues. It has been shown to reduce the production of reactive oxygen species, inhibit the activation of various inflammatory pathways, and induce apoptosis in cancer cells. Furthermore, 1-(4-chlorobenzoyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole has been found to reduce the expression of various proteins involved in cancer cell proliferation, such as cyclin D1 and c-Myc.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorobenzoyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole has several advantages for lab experiments, such as its stability and ease of synthesis. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and duration of 1-(4-chlorobenzoyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole treatment in lab experiments.
Orientations Futures
There are several future directions for the research on 1-(4-chlorobenzoyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole. One potential direction is to investigate its potential applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its potential synergistic effects with other anticancer agents, such as chemotherapy drugs. Furthermore, the development of more potent and selective 1-(4-chlorobenzoyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole analogs could lead to the discovery of new therapeutic agents for various diseases.
Conclusion:
In conclusion, 1-(4-chlorobenzoyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It exhibits anti-inflammatory, antioxidant, and anticancer properties, and its mechanism of action involves the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation. While there are some limitations to its use in lab experiments, careful consideration of its concentration and duration of treatment can lead to valuable insights into its potential therapeutic applications. Further research on 1-(4-chlorobenzoyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole and its analogs could lead to the discovery of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of 1-(4-chlorobenzoyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole involves the reaction of 4-chlorobenzoyl chloride with 3,5,5-trimethyl-1-pyrazolecarboxylic acid in the presence of a base. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
1-(4-chlorobenzoyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 1-(4-chlorobenzoyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. Furthermore, 1-(4-chlorobenzoyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Propriétés
IUPAC Name |
(4-chlorophenyl)-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-9-8-13(2,3)16(15-9)12(17)10-4-6-11(14)7-5-10/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZQNZLRRHBXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C)C)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


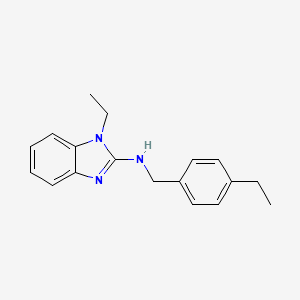
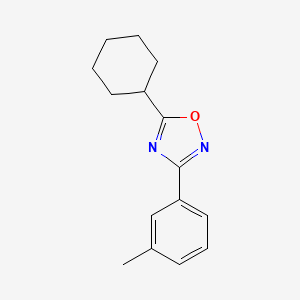

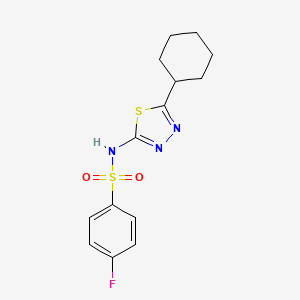
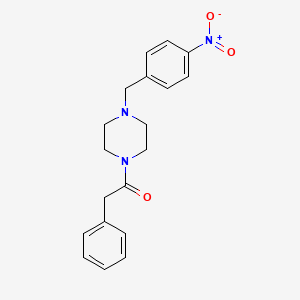
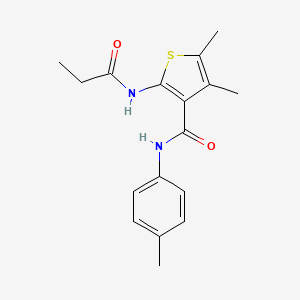
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline](/img/structure/B5851207.png)
![1-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5851222.png)
![5-[(cycloheptylamino)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5851230.png)

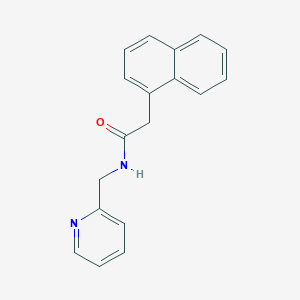
![N-cyclopentyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5851248.png)
